Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which include an oxadiazole ring, a thiazole ring, and a carboxylate ester. These functional groups contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea . The final step involves coupling the oxadiazole and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiazole ring.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. The oxadiazole and thiazole rings are known to exhibit antimicrobial and anticancer activities, making this compound a candidate for drug development .
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, including enzymes and receptors involved in disease pathways .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole and thiazole rings.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, allowing it to inhibit enzymes by mimicking the natural substrate. The thiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their antimicrobial and anticancer activities.
Thiazole derivatives: Compounds with thiazole rings are widely studied for their biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of both oxadiazole and thiazole rings in a single molecule. This dual functionality enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(25)26-3)22-19(28-16)20-13(24)9-10-14-21-17(23-27-14)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,22,24) |
InChI Key |
YKWPZUAIZRNSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.